molecular formula C25H28N4O6 B2393791 3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)propanamide CAS No. 1207027-94-8

3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)propanamide

Cat. No.: B2393791
CAS No.: 1207027-94-8
M. Wt: 480.521
InChI Key: KPOABICEVMRADM-UHFFFAOYSA-N
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Description

3-(7,8-Dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)propanamide is a synthetic small molecule featuring a pyrimidoindole core fused with a propanamide side chain. The compound is characterized by multiple methoxy substitutions on both the pyrimidoindole moiety (7,8-dimethoxy) and the phenethyl group (3,4-dimethoxy). These substituents likely enhance solubility and modulate interactions with biological targets, such as kinases or receptors, by altering electronic and steric properties.

Mechanism of Action

Biological Activity

The compound 3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)propanamide is a synthetic derivative belonging to the class of pyrimido[5,4-b]indoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the biological activity of this compound based on diverse research findings, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H36N2O6C_{27}H_{36}N_{2}O_{6} with a molecular weight of approximately 484.584 g/mol. Its structure features a pyrimidine core linked to a dimethoxyphenethyl group, which is crucial for its biological activity.

  • TLR4 Agonist Activity : Research indicates that modifications in the pyrimido[5,4-b]indole structure can lead to differential effects on TLR4-dependent signaling pathways. The compound exhibits the ability to induce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon gamma-induced protein 10 (IP-10) in murine bone marrow-derived dendritic cells (mBMDCs) .
  • Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that derivatives of this compound can selectively induce apoptosis in tumor cells while exhibiting low toxicity towards normal cells .
  • Kinase Inhibition : Similar compounds have been identified as multikinase inhibitors, affecting pathways involved in cell proliferation and survival. For instance, structural modifications can enhance inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific substitutions at various positions on the pyrimidine ring can significantly influence the biological activity of these compounds. Notably:

  • Substituents at N5 : Short alkyl substituents at this position have been associated with reduced cytotoxicity while maintaining TLR4 agonist activity.
  • Carboxamide Modifications : Variations in the carboxamide group lead to differential cytokine production profiles, indicating that this moiety plays a critical role in modulating immune responses .

Case Studies

  • In Vitro Studies : A study conducted on murine models demonstrated that certain derivatives of the compound could effectively stimulate TLR4 signaling pathways, leading to enhanced immune responses characterized by elevated cytokine levels .
  • Cytotoxicity Assays : In cytotoxicity assays using K562 and DU145 cell lines, various derivatives exhibited significant anti-proliferative effects with IC50 values indicating potency in the nanomolar range .

Table 1: Biological Activity Summary

Compound NameTargetActivityIC50 (nM)Reference
Compound 1TLR4Agonist-
Compound 2CDK4Inhibitor30–100
Compound 3Apoptosis InductionCytotoxicity<50

Table 2: Structure-Activity Relationships

Position ModifiedType of SubstitutionEffect on Activity
N5Short AlkylReduced Cytotoxicity
CarboxamidePhenyl SubstituentIncreased IL-6 Production

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step processes:

  • Core formation : Cyclization reactions under acidic/basic conditions to construct the pyrimido[5,4-b]indole scaffold .
  • Functionalization : Methoxy groups are introduced via methylation using dimethyl sulfate or methyl iodide .
  • Amide coupling : The propanamide side chain is attached using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
  • Critical parameters : Temperature (60–80°C for cyclization), solvent choice (DMF or THF for polar steps), and pH control (neutral for amide formation) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Structural confirmation : High-resolution NMR (¹H/¹³C) to verify substituent positions and stereochemistry .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation .
  • Functional group analysis : FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .

Q. What are the hypothesized biological targets based on structural analogs?

  • Anticancer activity : Pyrimidoindole derivatives inhibit kinases (e.g., Aurora kinases) or intercalate DNA .
  • Antimicrobial potential : Methoxy groups may enhance membrane penetration, targeting bacterial topoisomerases .
  • Neuroactive properties : The phenethylamide moiety resembles neurotransmitter analogs, suggesting CNS receptor interactions .

Advanced Research Questions

Q. How can statistical design of experiments (DOE) optimize synthesis yield and purity?

  • Factor screening : Use fractional factorial designs to test variables like temperature, solvent polarity, and catalyst loading .
  • Response surface methodology (RSM) : Model interactions between reaction time and pH to identify optimal conditions (e.g., 72°C, pH 7.2) .
  • Robustness testing : Evaluate batch-to-batch reproducibility under slight parameter variations (±5°C, ±0.2 pH) .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control for solvent effects (DMSO concentration ≤0.1%) .
  • Metabolic stability : Test compound degradation in liver microsomes to clarify discrepancies between in vitro and in vivo efficacy .
  • Target profiling : Use kinome-wide screening or proteomics to identify off-target interactions that may explain variable results .

Q. What computational strategies predict target binding and regioselectivity?

  • Docking simulations : Employ AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 4U5J) .
  • MD simulations : Analyze binding stability (100 ns trajectories) to assess hydrogen bonding with key residues (e.g., Lys89 in Aurora B) .
  • Quantum mechanical (QM) calculations : Evaluate electronic effects of methoxy groups on nucleophilic attack during functionalization .

Q. How to address challenges in regioselective functionalization of the pyrimidoindole core?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution to the C5 position .
  • Metal catalysis : Use Pd-mediated C-H activation for selective arylation at the C7 methoxy-adjacent site .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the indole nitrogen .

Q. What strategies improve compound stability under physiological conditions?

  • pH buffering : Formulate with citrate buffer (pH 6.5) to prevent hydrolysis of the amide bond .
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage (−80°C, argon atmosphere) .
  • Prodrug design : Mask the 4-oxo group as a tert-butyl ester to enhance plasma stability .

Q. Methodological Considerations

  • Contradiction analysis : Cross-reference spectral data (e.g., NMR shifts) with computational predictions (DFT calculations) to resolve structural ambiguities .
  • Industrial translation : While mass production is excluded, pilot-scale synthesis (10–100 g) can use continuous flow reactors to improve heat transfer and reduce byproducts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrimidoindole Cores

Key Observations :

Substituent Effects: The target compound’s methoxy groups contrast with chloro substituents in Compounds 9 and 10.

Synthetic Complexity : The target compound’s multiple methoxy groups may require more complex protection/deprotection steps during synthesis, whereas chloro-substituted analogs (e.g., Compound 9) are synthesized via straightforward POCl3-mediated reactions .

Molecular Weight : The target compound’s higher molecular weight (~530 vs. ~300–350 for pyrimidoindole analogs) may influence pharmacokinetics, such as membrane permeability or metabolic stability .

Propanamide-Linked Analogs

Table 2: Pharmacological and Physicochemical Comparison

Compound Name / ID Biological Target LogP (Estimated) Solubility Key Findings References
Target Compound Not reported ~2.5 (predicted) Moderate (methoxy-rich) Likely kinase inhibition (inferred from analogs) -
Compound 194 CK1δ kinase 3.8 (reported) Low (logP >3) IC50 = 0.12 µM for CK1δ; moderate cellular activity
5-(Phenylthio)-9H-pyrimido[4,5-b]indole-2,4-diamine (Compound 1) PDGFR-β ~2.0 (predicted) High (polar groups) Demonstrated PDGFR-β binding in modeling studies

Key Observations :

Target Selectivity : The phenethyl group in the target compound may confer selectivity for specific kinase domains, analogous to Compound 1’s PDGFR-β binding .

Solubility: The target compound’s four methoxy groups likely improve aqueous solubility compared to non-polar analogs like Compound 194, which has a logP of 3.8 .

Activity Inference : While direct data are absent, the propanamide linker in Compound 194 is critical for CK1δ inhibition, suggesting similar importance in the target compound’s activity .

Properties

IUPAC Name

3-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O6/c1-32-18-6-5-15(11-19(18)33-2)7-9-26-22(30)8-10-29-14-27-23-16-12-20(34-3)21(35-4)13-17(16)28-24(23)25(29)31/h5-6,11-14,28H,7-10H2,1-4H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOABICEVMRADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C=NC3=C(C2=O)NC4=CC(=C(C=C43)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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